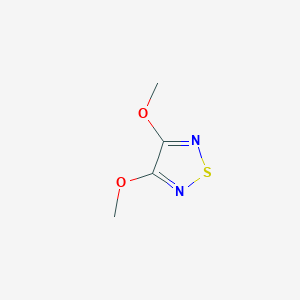

3,4-Dimethoxy-1,2,5-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55904-37-5 |

|---|---|

Molecular Formula |

C4H6N2O2S |

Molecular Weight |

146.17 g/mol |

IUPAC Name |

3,4-dimethoxy-1,2,5-thiadiazole |

InChI |

InChI=1S/C4H6N2O2S/c1-7-3-4(8-2)6-9-5-3/h1-2H3 |

InChI Key |

JGUPTNIZOBZUON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSN=C1OC |

Origin of Product |

United States |

Direct Synthesis of 3,4 Dimethoxy 1,2,5 Thiadiazole

The primary route to 3,4-dimethoxy-1,2,5-thiadiazole involves a nucleophilic substitution strategy starting from a halogenated precursor. The most common and commercially available starting material for this purpose is 3,4-dichloro-1,2,5-thiadiazole (B139948).

This precursor is synthesized by reacting cyanogen (B1215507) with sulfur dichloride, often in the presence of a chloride ion catalyst in a suitable organic solvent like dimethylformamide. nih.gov The reaction proceeds efficiently to yield the stable, yet reactive, dichlorinated heterocycle.

The chlorine atoms on the 3,4-dichloro-1,2,5-thiadiazole are highly susceptible to displacement by nucleophiles. The direct synthesis of the target compound is achieved by reacting 3,4-dichloro-1,2,5-thiadiazole with a methoxide (B1231860) source, typically sodium methoxide, in an alcoholic solvent such as methanol (B129727). isres.orgnih.gov The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing both chloride ions to form the desired this compound. This type of reaction is a standard method for producing dialkoxy derivatives of this heterocyclic system. researchgate.netresearchgate.net

| Reactants | Reagents | Product |

|---|---|---|

| 3,4-Dichloro-1,2,5-thiadiazole | Sodium Methoxide (CH₃ONa) / Methanol | This compound |

Derivatization and Functionalization Approaches

Introduction of Amine and Other Functional Groups

The functionalization of the 1,2,5-thiadiazole core, particularly with amine groups, is a critical step in the development of derivatives with potential applications in medicinal chemistry and materials science. The primary route for introducing amine functionalities onto the 3,4-disubstituted-1,2,5-thiadiazole scaffold involves the nucleophilic substitution of halo-substituents, most notably chloro groups.

The precursor, 3,4-dichloro-1,2,5-thiadiazole (B139948), serves as a versatile starting material for these transformations. Its synthesis is achieved through the reaction of cyanogen (B1215507) with sulfur dichloride. acs.orggoogle.com The chlorine atoms on the thiadiazole ring are activated towards nucleophilic attack, allowing for their displacement by a variety of amines.

For instance, the reaction of 3,4-dichloro-1,2,5-thiadiazole with ammonia (B1221849) readily yields 3,4-diamino-1,2,5-thiadiazole. wikipedia.org This transformation underscores the facility of amination at the 3- and 4-positions of the thiadiazole ring. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile.

A range of primary and secondary amines can be employed to generate a diverse array of N-substituted derivatives. The reaction conditions for these aminations typically involve treating the di-chloro precursor with the desired amine, often in a suitable solvent. The reactivity of the amine and the desired degree of substitution can influence the choice of reaction parameters.

Below is a table summarizing the introduction of amine and other functional groups onto the 1,2,5-thiadiazole ring, primarily starting from the 3,4-dichloro derivative.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3,4-dichloro-1,2,5-thiadiazole | Ammonia (NH₃) | 3,4-diamino-1,2,5-thiadiazole | wikipedia.org |

| 3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide | Methylamine (CH₃NH₂) | 3,4-bis(methylamino)-1,2,5-thiadiazole 1,1-dioxide | acs.org |

| 3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide | Dimethylamine ((CH₃)₂NH) | 3,4-bis(dimethylamino)-1,2,5-thiadiazole 1,1-dioxide | acs.org |

| This compound 1,1-dioxide | Morpholine | 3-morpholino-4-methoxy-1,2,5-thiadiazole 1,1-dioxide | acs.org |

Rearrangement Pathways during Synthetic Transformations

During the synthetic manipulation of substituted 1,2,5-thiadiazoles, a number of rearrangement pathways have been observed. These rearrangements can be influenced by factors such as the nature of the substituents, the reaction conditions, and the presence of catalysts.

One notable rearrangement involves the thermal transformation of alkoxy-substituted 1,2,5-thiadiazole 1,1-dioxides. For example, the heating of 3-morpholino-4-methoxy-1,2,5-thiadiazole 1,1-dioxide leads to a smooth rearrangement to form 2-methyl-3-oxo-4-morpholino-1,2,5-thiadiazoline 1,1-dioxide. acs.org This transformation involves the migration of a methyl group from the exocyclic oxygen atom of the methoxy group to one of the nitrogen atoms of the thiadiazole ring. acs.org This type of rearrangement highlights the potential for intramolecular substituent shifts under thermal stress.

Another significant transformation is the ring-opening of the 1,2,5-thiadiazole ring itself. The reaction of 3,4-dichloro-1,2,5-thiadiazole with metal amides can lead to the cleavage of the heterocyclic ring, affording a stable synthon. researchgate.net This ring-opened intermediate can then be utilized in subsequent reactions with various nucleophiles to construct new 3,4-disubstituted-1,2,5-thiadiazole derivatives. researchgate.net This pathway offers an alternative synthetic strategy, proceeding through a transient acyclic species.

Furthermore, rearrangements have been documented in the broader class of thiadiazoles, which may have implications for the chemistry of this compound. For instance, certain 2-amino-1,3,4-thiadiazoles have been shown to rearrange to triazolinethiones in the presence of methylamine. nih.gov While this pertains to the 1,3,4-isomer, it demonstrates the potential for ring system isomerization under specific nucleophilic conditions.

The table below outlines key rearrangement pathways observed in substituted 1,2,5-thiadiazole systems.

| Starting Material | Conditions | Rearranged Product | Type of Rearrangement | Reference |

|---|---|---|---|---|

| 3-morpholino-4-methoxy-1,2,5-thiadiazole 1,1-dioxide | Heating | 2-methyl-3-oxo-4-morpholino-1,2,5-thiadiazoline 1,1-dioxide | Intramolecular methyl group migration | acs.org |

| 3,4-dichloro-1,2,5-thiadiazole | Metal amides | Ring-opened stable synthon | Ring opening | researchgate.net |

| 2-amino-1,3,4-thiadiazole | Methylamine | Triazolinethione | Ring system isomerization (of related isomer) | nih.gov |

Oxidation Reactions of the Thiadiazole Ring

The sulfur atom within the 1,2,5-thiadiazole ring is susceptible to oxidation. This transformation is a key method for modifying the physicochemical properties of the molecule. nih.gov Common laboratory oxidants can be employed to yield S-oxides (oxothiadiazoles) and S,S-dioxides (dioxothiadiazoles). nih.gov

The oxidation of the sulfur atom in the 1,2,5-thiadiazole ring to a sulfone (S,S-dioxide) is a significant reaction. This conversion creates 1,2,5-thiadiazole 1,1-dioxides. nih.govnih.gov One of the strategies for synthesizing these dioxides is the oxidation of a pre-existing 1,2,5-thiadiazole scaffold. researchgate.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this type of oxidation. researchgate.netorganic-chemistry.org The resulting sulfone derivatives exhibit different electronic properties compared to the parent thiadiazole, notably a more electron-withdrawing character of the heterocyclic ring. researchgate.net

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Catalyst/Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tantalum carbide or Niobium carbide | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | 2,2,2-Trifluoroacetophenone | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic anhydride | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | --- | researchgate.netorganic-chemistry.org |

| 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) | Solvent-free | organic-chemistry.org |

This table presents general oxidizing agents for converting sulfides to sulfones and may not have been specifically tested on this compound.

Reduction Reactions

The reduction of this compound and its oxidized forms, particularly the 1,1-dioxide derivatives, leads to species with different oxidation states and structures.

The oxidized derivatives of 1,2,5-thiadiazoles, specifically the 1,1-dioxides, can be reduced to generate species with altered oxidation states. researchgate.net A primary example is the formation of radical anions. researchgate.net These reactions can be achieved through both chemical and electrochemical methods, fundamentally altering the electronic structure and properties of the heterocycle by adding one or more electrons. researchgate.netresearchgate.net The reduction of the neutral S,S-dioxide to a radical anion and subsequently to a dianion are key examples of generating these altered oxidation states. researchgate.net

Reduction can also affect the ring structure itself. Bulk electrolysis of 1,2,5-thiadiazole 1,1-dioxide derivatives in acidic solutions can lead to dihydrogenated products. researchgate.net For instance, the electrolysis of phenanthro[9,10-c] researchgate.netnih.govnih.govthiadiazole 1,1-dioxide in acidic acetonitrile (B52724) yields its dihydrogenated derivative, a type of thiadiazoline 1,1-dioxide. researchgate.net This process involves the reduction of the C=N double bonds within the heterocyclic ring. The structure of this resulting thiadiazoline has been noted to differ from that of 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide. researchgate.net

The 1,2,5-thiadiazole 1,1-dioxide ring possesses significant electron-withdrawing properties, which makes it much easier to reduce electrochemically than the parent (non-oxidized) 1,2,5-thiadiazole. researchgate.net The reduction potentials for 1,1-dioxide derivatives typically fall in the range of –0.6 to –1.0 V, whereas the parent heterocycles are reduced at much more negative potentials, around –2.5 V. researchgate.net

The electrochemical reduction often proceeds in a stepwise manner. For example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide is reduced voltammetrically to its radical anion at approximately -0.6 V and subsequently to a dianion at about -1.3 V. researchgate.net These radical anions can be quite stable, a property enhanced by the delocalization of spin density over the molecule's aromatic system. nih.gov The formation of these persistent organic radicals is a key feature of the reactivity of dioxothiadiazoles. nih.gov

Table 2: Electrochemical Reduction Potentials of selected 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

| Compound | First Reduction Potential (V vs. Ag/Ag+) | Second Reduction Potential (V vs. Ag/Ag+) | Solvent | Reference |

|---|---|---|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | ~ -0.6 | ~ -1.3 | Acetonitrile (ACN) | researchgate.net |

| Phenanthro[9,10-c] researchgate.netnih.govnih.govthiadiazole 1,1-dioxide | ~ -0.6 | ~ -1.3 | Acetonitrile (ACN) | researchgate.net |

| Acenaphtho[1,2-c] researchgate.netnih.govnih.govthiadiazole 1,1-dioxide | ~ -1.0 | Not specified | Acetonitrile (ACN) | researchgate.net |

Data pertains to derivatives of 1,2,5-thiadiazole 1,1-dioxide, providing insight into the expected behavior of the dimethoxy-substituted compound.

Substitution Reactions

The electron-deficient nature of the 1,2,5-thiadiazole ring system, particularly when the sulfur is oxidized to a sulfone, makes it susceptible to nucleophilic attack. researchgate.netresearchgate.net In contrast, the ring is generally inert toward electrophilic substitution. researchgate.net

For oxidized derivatives like 3,4-diphenyl 1,2,5-thiadiazole 1,1-dioxide, there is documented reactivity towards nucleophiles. researchgate.net Soft nucleophiles, including primary and secondary alcohols, amines, and primary amides, can add to the C=N double bond of the heterocyclic ring. researchgate.net This reactivity highlights a key mechanism for functionalizing the 1,2,5-thiadiazole 1,1-dioxide core, proceeding via nucleophilic addition to the electron-poor carbon atoms of the heterocycle.

Reactions Involving Methoxy Groups

The methoxy groups of this compound can be involved in various transformations. For instance, in the synthesis of certain histamine (B1213489) receptor antagonists, this compound serves as an impurity, indicating its role as a potential intermediate or byproduct in reactions involving the functionalization of the thiadiazole core. theclinivex.com

Nucleophilic Additions to the C=N Double Bond

The carbon-nitrogen (C=N) double bonds within the 1,2,5-thiadiazole ring system, particularly in its oxidized forms like 1,2,5-thiadiazole 1,1-dioxides, are susceptible to nucleophilic attack. nih.gov This reactivity is a key feature in the functionalization of these heterocyclic compounds.

The addition of various nucleophiles to the C=N double bond of 1,2,5-thiadiazole 1,1-dioxides has been extensively studied. nih.gov This reaction is often spontaneous and can occur with a variety of nucleophiles. nih.gov For example, Grignard reagents readily add to 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides to form thiadiazoline 1,1-dioxides. sci-hub.se This process can be controlled to achieve mono- or bis-addition of the Grignard reagent. sci-hub.se

Aromatic nucleophiles can also add to the C=N double bond, a reaction that can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃). mdpi.com This method has been successfully employed for the addition of activated aryl nucleophiles like anisole, toluene, phenol, and N,N-dimethylaniline to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, yielding the corresponding 4-aryl-1,2,5-thiadiazoline 1,1-dioxides in good yields. mdpi.com

Nitrogen-based nucleophiles, including amines and amides, also participate in addition reactions with the C=N double bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide. researchgate.net The stability of the resulting adducts can vary, with some existing only in solution. researchgate.net Furthermore, α-diamines like ethylenediamine (B42938) and o-phenylenediamine (B120857) can add to 3,4-diaryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides, leading to the formation of dihydropyrazines or quinoxalines and sulfamide (B24259). researchgate.net

The nucleophilic addition to the C=N double bond can proceed with a degree of stereoselectivity, particularly in systems where an adjacent stereocenter is created during the first addition. This stereocontrol is crucial for the synthesis of specific stereoisomers of substituted thiadiazolidine 1,1-dioxides. sci-hub.se

The sequential addition of different nucleophiles offers a pathway to unsymmetrical 3,4-substituted 1,2,5-thiadiazolidine 1,1-dioxides. For instance, the initial addition of a Grignard reagent to a 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxide creates a chiral center. A subsequent hydride reduction can then proceed stereoselectively, influenced by the existing stereocenter, to yield the disubstituted thiadiazolidine 1,1-dioxide. sci-hub.se This stereoselective approach is valuable for preparing unsymmetrical vicinal diamines, which are important building blocks in organic synthesis. sci-hub.se

Acid-Catalyzed Reactions and Intramolecular Cyclizations

Acid catalysis plays a significant role in the reactivity of 1,2,5-thiadiazole derivatives, facilitating various transformations and cyclization reactions. For instance, the addition of aromatic nucleophiles to the C=N double bond of 1,2,5-thiadiazole 1,1-dioxide can be effectively catalyzed by anhydrous AlCl₃. mdpi.com

In the context of intramolecular cyclizations, acid-catalyzed conditions can promote the formation of new ring systems. While specific examples for this compound are not detailed in the provided information, the general reactivity of related heterocyclic systems suggests the potential for such transformations. For example, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives can involve acid-catalyzed cyclization of thiosemicarbazide (B42300) precursors. mdpi.com

Thermal Rearrangements and Chemical Transformations

The 1,2,5-thiadiazole ring system exhibits a degree of thermal and chemical stability. nih.gov However, under certain conditions, these compounds can undergo rearrangements and transformations. The lack of aromaticity in S-oxidized 1,2,5-thiadiazoles renders them more electrophilic and thermally unstable compared to their non-oxidized counterparts. chemrxiv.org

One notable transformation is the ring contraction of 1,2,6-thiadiazines to form 1,2,5-thiadiazoles. chemrxiv.org This can occur through photochemical means or via acid- or thermal-mediated pathways. chemrxiv.orgacs.org

Mechanistic Elucidation of Molecular Interactions (e.g., inhibition of enzymes or proteins)

Derivatives of 1,2,5-thiadiazole have been investigated for their potential as biologically active agents, including as enzyme inhibitors. nih.gov While the specific inhibitory mechanism of this compound is not explicitly detailed, the broader class of thiadiazole compounds has been shown to interact with various biological targets.

For example, certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against enzymes like urease and lipoxygenase. nih.gov Molecular docking studies of some 1,3,4-thiadiazole derivatives have suggested that their inhibitory action can involve hydrogen bonding and hydrophobic interactions with the active site of the target enzyme. nih.gov The structural features of the thiadiazole ring and its substituents are crucial for these interactions and the resulting biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 3,4-Dimethoxy-1,2,5-thiadiazole, providing detailed information about the chemical environment of its constituent atoms.

¹H NMR and ¹³C NMR Signal Assignments and Diagnostic Features

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are characterized by their simplicity, a direct consequence of the molecule's symmetry.

The ¹H NMR spectrum is expected to exhibit a single sharp singlet corresponding to the six equivalent protons of the two methoxy (B1213986) groups. The chemical shift of this signal would typically appear in the range of 3.8-4.2 ppm, a region characteristic of methoxy protons attached to an aromatic or heteroaromatic ring system.

The ¹³C NMR spectrum provides further structural confirmation. Two distinct signals are anticipated: one for the two equivalent carbons of the methoxy groups and another for the two equivalent carbons of the thiadiazole ring. The methoxy carbon signal is expected to resonate in the range of 55-60 ppm. The chemical shift of the thiadiazole ring carbons in 3,4-disubstituted 1,2,5-thiadiazoles generally falls within the 130–160 ppm range. niscpr.res.in For the 1,1-dioxide derivative, this shifts downfield to the 150–170 ppm region. niscpr.res.in

Table 1: Predicted NMR Signal Assignments for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -OCH₃ | 3.8 - 4.2 | Singlet |

| ¹³C | -OCH₃ | 55 - 60 | Quartet (in ¹³C DEPT) |

| ¹³C | C₃, C₄ (Thiadiazole ring) | 130 - 160 | Singlet |

Note: The predicted chemical shift ranges are based on typical values for similar chemical environments and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Stretching Vibrations of the Thiadiazole Ring and Substituents

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the thiadiazole ring and the methoxy substituents.

Thiadiazole Ring Vibrations:

C=N stretching: A strong and sharp band characteristic of the heterocyclic -C=N- stretches is typically observed around 1630 cm⁻¹.

Ring stretching and deformation modes: A series of bands in the fingerprint region (1500-700 cm⁻¹) can be attributed to the stretching and bending vibrations of the C-N, C-S, and N-S bonds within the thiadiazole ring.

C-S-C stretching: Weak intensity bands below 660 cm⁻¹ can originate from the -C-S-C- stretching of the thiadiazole ring.

Methoxy Group Vibrations:

C-H stretching: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected in the 2950-2850 cm⁻¹ region.

C-H bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups typically appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C-O stretching: A strong, characteristic band for the C-O stretching of the methoxy group is expected in the range of 1250-1000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H (methoxy) | Stretching | 2950 - 2850 | Medium |

| C=N (thiadiazole) | Stretching | ~1630 | Strong |

| C-H (methoxy) | Bending | 1460 - 1380 | Medium |

| C-O (methoxy) | Stretching | 1250 - 1000 | Strong |

| Thiadiazole Ring | Ring Modes | 1500 - 700 | Medium to Weak |

| C-S-C (thiadiazole) | Stretching | < 660 | Weak |

Analysis of Molecular Interactions through FTIR

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying intermolecular interactions, such as hydrogen bonding. In the case of this compound in an aprotic environment, significant intermolecular hydrogen bonding is not expected due to the absence of strong hydrogen bond donors. However, in the presence of protic solvents or other molecules with hydrogen bond donor capabilities, the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the methoxy groups could act as hydrogen bond acceptors.

Such interactions would lead to noticeable shifts in the vibrational frequencies of the involved functional groups. For instance, the C=N stretching frequency of the thiadiazole ring might shift to a lower wavenumber upon hydrogen bonding to the nitrogen atoms. Similarly, the C-O stretching frequency of the methoxy groups could be affected by hydrogen bonding to the oxygen atoms. The magnitude of these shifts can provide qualitative information about the strength of the intermolecular interactions.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within the this compound molecule.

The UV-Vis absorption spectrum of 3,4-disubstituted 1,2,5-thiadiazoles typically exhibits absorption maxima in the ultraviolet region. For simple 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the maximum absorption is observed around 315 nm in acetonitrile (B52724) and between 240–280 nm in ethanol. niscpr.res.in The parent 1,2,5-thiadiazole shows a maximum UV absorption at 253 nm in methanol (B129727). nih.gov The electronic transitions are generally attributed to π → π* and n → π* transitions within the heteroaromatic system. The presence of the methoxy groups, which are auxochromes, may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.

Fluorescence spectroscopy can provide information about the emission properties of the molecule after electronic excitation. While not all thiadiazole derivatives are strongly fluorescent, some exhibit interesting emission characteristics. The fluorescence properties, including the emission wavelength and quantum yield, would be dependent on the specific electronic structure of this compound and could be influenced by the solvent environment. Some thiadiazole derivatives have been investigated as fluorophores. rsc.orgnih.gov

Absorption and Emission Properties and Band Assignments

The photophysical properties of thiadiazole derivatives are a subject of extensive research. The absorption spectra of 1,3,4-thiadiazole (B1197879) derivatives typically show main absorption maxima in the range of 308–359 nm, which are attributed to π→π* transitions. These transitions are generally the origin of fluorescence in these compounds. researchgate.net The emission wavelengths for these derivatives are found in the range of 393–437 nm, resulting in violet fluorescence. researchgate.net

For 2,1,3-benzothiadiazole (B189464) derivatives, the UV-Vis spectra exhibit two broad bands. Time-dependent density functional theory (TD-DFT) calculations suggest that the long-wavelength band corresponds to the S₀–S₁ transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This transition has a locally excited character with a significant contribution from intramolecular charge transfer. nih.gov

In a study on naphtho[2,3-c] rsc.orgmdpi.comresearchgate.netthiadiazole (NTD) derivatives, the emission color was found to be adjustable depending on the aryl substituents at the 4,9-position of the NTD chromophore. rsc.org This tunability is attributed to the electronic nature of the substituents, which can modulate the energy levels of the frontier molecular orbitals.

Fluorescence Lifetimes, Quantum Yields, and Anisotropy Studies

The fluorescence quantum yield (Φf) is a critical parameter for characterizing the emission efficiency of a compound. For some highly-conjugated 1,3,4-thiadiazole derivatives, high quantum yields of fluorescence and strong fluorescence emission have been observed. researchgate.net In a study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7), dual fluorescence effects were noted in aqueous solutions at specific pH ranges. nih.gov

A variety of fluorescent dyes with lifetimes ranging from 89 ps to 31.2 ns are used as standards in fluorescence spectroscopy, highlighting the broad range of decay times observed in fluorescent molecules. escholarship.org

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in certain molecules containing both a proton donor and a proton acceptor in close proximity. This process can lead to dual fluorescence, with one emission band from the initial locally excited state and another from the proton-transferred tautomer.

While direct evidence for ESIPT in this compound is not prominently reported, studies on related thiadiazole derivatives provide insight into this phenomenon. For example, in some 1,3,4-thiadiazole derivatives, the presence of a hydroxyl group in the ortho position of a phenyl ring attached to the thiadiazole can facilitate ESIPT, with the nitrogen atoms of the thiadiazole ring acting as proton acceptors. mdpi.comnih.gov The ESIPT process in these molecules can result in a large Stokes shift and dual fluorescence. rsc.orgmdpi.comnih.gov

For instance, spectroscopic measurements of certain 1,3,4-thiadiazole analogues in various solvents have shown evidence of emission from a tautomer formed via ESIPT, which is responsible for long-wavelength emissions. nih.gov The modification of molecular structure, such as the introduction of a 2-(2-hydroxy phenyl) group, has been shown to induce ESIPT effects in 1,3,4-thiadiazole-based fluorescent probes. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels.

While specific AIE studies on this compound are not widely available, related thiadiazole derivatives have been shown to exhibit AIE properties. For example, a twisted photosensitizer based on a benzo[c] rsc.orgmdpi.comresearchgate.netthiadiazole core has been reported to display AIE characteristics. rsc.org The nonplanar geometry of this molecule is believed to contribute to its AIE properties. rsc.org In another study, the impact of molecular aggregation on the fluorescence of 1,3,4-thiadiazole derivatives was observed, where increasing the concentration of the compound led to a significant increase in emission intensity, suggesting aggregation effects. nih.gov

The investigation of molecular environment effects on the luminescent properties of novel 1,3-phosphinoamines based on 2,1,3-benzothiadiazole also revealed contributions from aggregation effects, leading to a bathochromic shift in emission upon increasing the mass fraction in polystyrene films. nih.gov

Mass Spectrometry (MS) and Elemental Analysis for Molecular Confirmation

The molecular formula of this compound 1,1-dioxide is C4H6N2O4S. Mass spectrometry and elemental analysis are standard techniques used to confirm the molecular formula and structure of newly synthesized compounds. For a series of novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives, the structures were confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectral data, in addition to elemental analysis. semanticscholar.org Similarly, the structures of various 5-arylimino-1,3,4-thiadiazole derivatives were confirmed by multinuclear NMR spectroscopy and high-accuracy mass spectral analysis. mdpi.comresearchgate.net The electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones) have been studied to understand their fragmentation behavior. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state.

Single-Crystal X-ray Structure Determination and Stereochemical Analysis

While a specific single-crystal X-ray structure for this compound was not found in the search results, numerous studies on related thiadiazole derivatives have utilized this technique for structural elucidation. For instance, the crystal structures of several 1,3,4-thiadiazole derivatives have been determined to confirm their molecular geometry and stereochemistry. researchgate.netmdpi.comresearchgate.net In one study, single-crystal X-ray diffraction was used to distinguish between two possible regioisomeric products of a 5-arylimino-1,3,4-thiadiazole. mdpi.com

The crystal structure of acenaphtho[1,2-c]-1,2,5-thiadiazole revealed that the molecule is approximately planar, with average bond distances in the thiadiazole ring of S–N = 1.65 Å, C=N = 1.31 Å, and C–C = 1.42 Å, and an average N–S–N angle of 99.4°. rsc.org For 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide, single-crystal X-ray diffraction studies have also been reported. researchgate.net The analysis of various 1,2,5-thiadiazole 1,1-dioxides has shown that the bond lengths within the heterocycle change systematically upon reduction to the radical anion form. mdpi.comnih.gov

Analysis of Bond Lengths and Valence State Assessment

Theoretical calculations and experimental data for analogous compounds, such as 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, show characteristic bond lengths for the C=N and S-N bonds. nih.gov For the parent 1,2,5-thiadiazole ring, the C=N bond lengths are typically in the range of 1.33-1.35 Å, and the S-N bond lengths are around 1.63-1.65 Å. The introduction of methoxy groups at the 3 and 4 positions is expected to influence these bond lengths through electronic effects. The electron-donating nature of the methoxy groups can lead to a slight lengthening of the C=N bonds and a shortening of the C-O bonds due to resonance effects.

A comparative analysis of bond lengths in related structures allows for the prediction of the geometric parameters for this compound, as presented in the table below. These values are estimations based on theoretical calculations and data from similar compounds.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C3=N2 | ~1.34 |

| C4=N5 | ~1.34 |

| S1-N2 | ~1.64 |

| S1-N5 | ~1.64 |

| C3-C4 | ~1.45 |

| C3-O(methoxy) | ~1.36 |

| C4-O(methoxy) | ~1.36 |

| O(methoxy)-C(methyl) | ~1.43 |

The assessment of the valence state of the sulfur and nitrogen atoms in the ring is a key aspect of the structural analysis. In the 1,2,5-thiadiazole ring, sulfur is formally in a +4 oxidation state, and the nitrogen atoms are in a -1 state. The planarity of the ring, as observed in many 1,2,5-thiadiazole derivatives, suggests sp² hybridization for the carbon and nitrogen atoms, contributing to a delocalized π-electron system. researchgate.net

Photoelectron Spectroscopy (UV-PE) for Electronic Structure Probing

Ultraviolet photoelectron spectroscopy (UV-PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. rsc.org This method provides direct experimental access to the ionization energies of valence electrons, which correspond to the energies of the molecular orbitals.

While a specific UV-PE spectrum for this compound is not available in the reviewed literature, studies on the parent 1,2,5-thiadiazole and its substituted derivatives offer significant insights into the expected electronic structure. researchgate.netosti.gov The electronic structure of 1,2,5-thiadiazoles has been investigated using He I and He II UV-photoelectron spectroscopy, supported by quantum-chemical calculations. researchgate.net

For the parent 1,2,5-thiadiazole, the first ionization energy is reported to be approximately 10.11 eV, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which has π-character. osti.gov The subsequent ionization bands correspond to other π and σ molecular orbitals.

The introduction of two methoxy groups is expected to lower the ionization energies due to their electron-donating inductive and mesomeric effects. The lone pairs on the oxygen atoms of the methoxy groups will introduce new molecular orbitals, which are likely to be among the higher-lying occupied orbitals.

Based on the analysis of related compounds, a predicted set of ionization energies and the character of the corresponding molecular orbitals for this compound are presented below.

Table 2: Predicted Ionization Energies and Molecular Orbital Assignments for this compound

| Ionization Energy (eV) (Predicted) | Molecular Orbital Character |

| ~9.5 - 10.0 | π (HOMO), with significant contribution from the ring |

| ~10.5 - 11.0 | n (lone pair), primarily localized on the oxygen atoms |

| ~11.0 - 11.5 | π, associated with the C=N bonds |

| ~12.0 - 12.5 | σ, delocalized over the thiadiazole ring framework |

| > 13.0 | Deeper lying σ and π orbitals |

The characterization of these molecular orbitals is essential for understanding the molecule's reactivity, electronic transitions, and potential as a building block in materials science. The HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies, in particular, dictate the electron-donating and -accepting properties of the compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 3,4-Dimethoxy-1,2,5-thiadiazole from first principles. These methods allow for the detailed examination of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in determining optimized geometries, vibrational frequencies, and various electronic properties. scielo.bracs.org These calculations can provide insights into the distribution of electron density and the nature of chemical bonds within the molecule.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. This method is particularly valuable for predicting electronic absorption spectra, which correspond to the transitions of electrons from lower to higher energy orbitals upon absorption of light. nih.govnih.gov For this compound, TD-DFT would be used to calculate the energies and oscillator strengths of its electronic transitions, providing a theoretical basis for its ultraviolet-visible (UV-Vis) spectroscopic signature.

Ab Initio and Semi-Empirical Methodologies

Ab initio molecular orbital methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally intensive, approach to studying molecular systems. conicet.gov.ar These methods are based on first principles without the inclusion of empirical parameters. While often less accurate than DFT for certain properties, they serve as a valuable starting point for more complex calculations and can be particularly useful for comparative studies across a series of related compounds. researchgate.net

Semi-empirical methods offer a computationally faster alternative for large molecules by incorporating some experimental parameters to simplify the calculations. While not as rigorous as ab initio or DFT methods, they can provide useful qualitative insights into molecular properties.

Molecular Geometry and Electronic Structure Studies

The combination of the aforementioned computational methods allows for a comprehensive analysis of the molecular and electronic features of this compound.

Ground State Geometries and Conformational Analysis

A primary application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Conformational analysis is particularly important for this molecule due to the presence of two methoxy (B1213986) groups, which can rotate around the carbon-oxygen bonds. Computational methods can be used to explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. scielo.br

A hypothetical data table for the optimized geometrical parameters of the thiadiazole ring in this compound, based on typical values for similar structures, is presented below.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C3-C4 | 1.45 Å |

| C3-N2 | 1.33 Å | |

| C4-N5 | 1.33 Å | |

| N2-S1 | 1.63 Å | |

| N5-S1 | 1.63 Å | |

| Bond Angle | N2-C3-C4 | 115° |

| N5-C4-C3 | 115° | |

| C3-N2-S1 | 105° | |

| C4-N5-S1 | 105° | |

| N2-S1-N5 | 100° |

Elucidation of Ionic States and Fragmentation Pathways

The study of the ionic states of this compound, specifically its cation, is crucial for understanding its behavior in mass spectrometry. Upon ionization, the molecule can undergo various fragmentation reactions. Computational chemistry can be employed to calculate the energies of the parent molecular ion and its potential fragment ions, thereby predicting the most likely fragmentation pathways. nih.gov This information is invaluable for interpreting experimental mass spectra.

Molecular Orbital Analysis and Electronic Transition Characterization

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. A key aspect of computational analysis is the visualization and characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. scielo.br

TD-DFT calculations would further allow for the characterization of the electronic transitions, identifying them as, for example, π → π* or n → π* transitions, based on the molecular orbitals involved. A hypothetical table summarizing the key molecular orbital energies is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reactivity and Reaction Mechanism Simulations

Theoretical models are instrumental in predicting how a molecule will behave in a chemical reaction, mapping out the energetic landscapes of possible transformations.

The synthesis of thiadiazole rings often involves cyclization reactions. researchgate.netmdpi.com Computational modeling can elucidate the mechanisms of these reactions by identifying transition states and intermediates, thereby predicting the most likely reaction pathways. For instance, studies on the formation of other substituted thiadiazoles, such as 5-arylimino-1,3,4-thiadiazoles, have utilized computational methods to determine the regioselectivity of the cyclization process. nih.gov In the case of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide, computational analysis has shed light on the competition between intermolecular reactions and intramolecular cyclization. researchgate.netresearchgate.net

While specific reaction pathway models for the synthesis of this compound are not extensively documented in the literature, analogous computational approaches could be employed. Such studies would likely involve density functional theory (DFT) calculations to map the potential energy surface of the cyclization reaction, for example, from a precursor diamine and a sulfur-containing reagent. This would help in optimizing reaction conditions and understanding the formation of any potential byproducts.

A hypothetical reaction pathway for the formation of a thiadiazole ring could be modeled to determine the activation energies and thermodynamic stability of intermediates, as illustrated in the following generic table:

| Reaction Step | Calculated Activation Energy (kJ/mol) | Calculated Reaction Energy (kJ/mol) |

| Initial Adduct Formation | 50 | -20 |

| Transition State to Intermediate | 120 | - |

| Ring Closure | 80 | -150 |

| Final Product Formation | 30 | -50 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define chemical bonds and interatomic interactions. researchgate.netdal.ca This theory partitions a molecule into atomic basins based on the zero-flux surfaces of the electron density gradient. escholarship.org The properties of the electron density at bond critical points (BCPs) reveal the nature of the chemical bonds. researchgate.netwiley-vch.de

For this compound, a QTAIM analysis would characterize the covalent bonds within the thiadiazole ring and the methoxy substituents. Key parameters at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would be calculated.

A summary of expected QTAIM parameters for the bonds in this compound is presented below, based on general principles of chemical bonding:

| Bond | Expected Electron Density (ρ) (a.u.) | Expected Laplacian of Electron Density (∇²ρ) (a.u.) | Expected Nature of Interaction |

| C-S | ~0.2-0.3 | < 0 | Covalent |

| C-N | ~0.3-0.4 | < 0 | Polar Covalent |

| N-S | ~0.2-0.3 | < 0 | Polar Covalent |

| C-C | ~0.3 | < 0 | Covalent |

| C-O | ~0.3-0.4 | < 0 | Polar Covalent |

| O-CH3 | ~0.3 | < 0 | Polar Covalent |

| Note: The data in this table is based on general values for similar bonds and is for illustrative purposes. |

This analysis would provide quantitative insights into the bond strengths and the degree of charge separation in the molecule.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting various types of spectra, aiding in the identification and characterization of molecules.

Theoretical calculations can predict the spectroscopic signatures of this compound. Time-dependent density functional theory (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions. mdpi.comdntb.gov.ua For instance, the UV-Vis spectrum of 2,5-dimercapto-1,3,4-thiadiazole (B142945) has been studied, providing a basis for comparison. researchgate.net

Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the observed experimental bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly useful for confirming the structure of a synthesized compound.

A table of predicted spectroscopic data for this compound would look as follows:

| Spectroscopic Technique | Predicted Data |

| UV-Vis (λmax) | ~250-300 nm (π → π* transition) |

| IR (selected frequencies) | ~2950 cm⁻¹ (C-H stretch), ~1500 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~800 cm⁻¹ (S-N stretch) |

| ¹³C NMR (δ) | ~160 ppm (C=N), ~120 ppm (C-O), ~60 ppm (O-CH₃) |

| ¹H NMR (δ) | ~4.0 ppm (O-CH₃) |

| Note: The data in this table is an estimation based on typical values for similar functional groups. |

The behavior of a molecule after absorbing light is governed by its excited-state dynamics. bohrium.com For molecules with appropriate functional groups, processes like Excited-State Intramolecular Proton Transfer (ESIPT) can occur. nih.govresearchgate.net While this compound lacks the hydroxyl group typically required for ESIPT, studies on hydroxy-substituted thiadiazoles have shown that this process can be computationally modeled. nih.gov These studies often involve mapping the potential energy surfaces of the ground and excited states to identify the proton transfer pathway. mdpi.com

For this compound, computational modeling of its excited states would focus on other de-excitation pathways, such as internal conversion and intersystem crossing. These simulations would provide insights into the photostability and potential fluorescence or phosphorescence of the compound.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can predict macroscopic properties from the underlying microscopic interactions.

For this compound, MD simulations could be used to study its behavior in the liquid phase or in solution. These simulations could predict properties such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations can be used to understand how the molecule interacts with other molecules, such as solvents or biological macromolecules. While specific MD studies on this compound are not prevalent, the methodology has been applied to other thiadiazole derivatives to study their interactions with proteins. nih.govnih.gov

A summary of properties that could be obtained from MD simulations of liquid this compound is given below:

| Property | Potential Simulation Result |

| Density at 298 K | ~1.2 - 1.3 g/cm³ |

| Self-Diffusion Coefficient | ~10⁻⁵ cm²/s |

| Radial Distribution Functions | Peaks indicating local ordering of molecules |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Applications in Advanced Materials and Supramolecular Chemistry

Role as Versatile Building Blocks in Complex Heterocyclic Synthesis

The 1,2,5-thiadiazole (B1195012) moiety is a valuable precursor in the synthesis of more complex heterocyclic systems. While specific examples for 3,4-Dimethoxy-1,2,5-thiadiazole are scarce, the general reactivity of the 1,2,5-thiadiazole ring allows for its incorporation into larger, fused heterocyclic structures. These complex structures are of interest in medicinal chemistry and materials science. The methoxy (B1213986) groups in this compound could potentially be converted to other functional groups, further expanding its utility as a versatile building block.

Derivatives of 1,3,4-thiadiazole (B1197879), a related isomer, have been synthesized through various methods, including one-pot, multi-component reactions, showcasing the adaptability of the thiadiazole core in constructing diverse molecular architectures. jsynthchem.comnih.gov For instance, 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and subsequently clubbed with other heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole. nih.gov

Conjugated Polymers and Electrochromic Materials

The electron-accepting nature of the 1,2,5-thiadiazole ring makes it a common component in donor-acceptor (D-A) conjugated polymers. These polymers are of significant interest for their applications in organic electronics, including electrochromic devices.

The design of conjugated polymers often involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This architectural design leads to a reduced bandgap, which is crucial for applications in electrochromic devices and organic photovoltaics. The 1,2,5-thiadiazole unit, particularly when fused into larger aromatic systems like benzo[c] nih.govresearchgate.netnih.govthiadiazole, serves as an excellent electron acceptor.

The incorporation of the 1,2,5-thiadiazole scaffold into polymer backbones allows for the tuning of the material's optical and electrochemical properties. The specific substituents on the thiadiazole ring play a critical role in this tuning. The electron-donating methoxy groups in this compound would be expected to raise the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer, influencing its color and redox potentials.

The integration of 1,2,5-thiadiazole derivatives into polymeric backbones has been shown to yield materials with interesting electrochromic properties. For example, a copolymer of 4,7-di(thiophen-2-yl)benzo[c] nih.govresearchgate.netnih.govthiadiazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) exhibits reversible color changes and a low bandgap. nih.govnih.gov This copolymer displays a metallic blue color in its neutral state and a centaury blue color in its oxidized state, with an optical contrast of 59% and a fast switching time. nih.govnih.gov

The properties of such copolymers can be fine-tuned by altering the ratio of the donor and acceptor monomers. It is anticipated that a polymer incorporating this compound would exhibit distinct optical and electrical characteristics due to the electronic influence of the methoxy groups.

Below is a table summarizing the electrochromic properties of a copolymer based on a benzothiadiazole derivative.

| Property | Value |

| Color (Neutral State) | Metallic Blue |

| Color (Oxidized State) | Centaury Blue |

| Band Gap | 1.32 eV |

| Optical Contrast | 59% at 585 nm |

| Coloration Efficiency | 324 cm²/C |

| Switching Time | 2.2 s |

| Table 1: Electrochromic properties of a copolymer containing 4,7-di(thiophen-2-yl)benzo[c] nih.govresearchgate.netnih.govthiadiazole and 3,4-ethylenedioxythiophene. nih.govnih.gov |

Fluorescence Probes and Chemical Sensors

Thiadiazole derivatives have been investigated for their potential use as fluorescence probes and chemical sensors. The fluorescence properties of these compounds can be sensitive to their environment, making them suitable for detecting specific analytes. For instance, certain 1,3,4-thiadiazole derivatives exhibit dual fluorescence, a phenomenon that can be influenced by factors such as solvent polarity and pH. nih.govresearchgate.netsemanticscholar.org This sensitivity to the local environment is a key characteristic for a chemical sensor.

Organic Electronics and Optoelectronic Devices

The unique electronic properties of the 1,2,5-thiadiazole scaffold have led to its use in a variety of organic electronic and optoelectronic devices.

Naphtho[2,3-c] nih.govresearchgate.netnih.govthiadiazole derivatives have been reported as light-emitting materials with both carrier transporting properties and high fluorescence quantum yields. rsc.org The emission color of these materials can be adjusted by changing the aryl substituents on the naphthothiadiazole core. rsc.org It is plausible that polymers or small molecules containing the this compound unit could also find applications in OLEDs, with the methoxy groups influencing the emission color and charge transport properties.

Corrosion Inhibition Mechanisms: Molecular Adsorption and Surface Interaction

The efficacy of thiadiazole derivatives as corrosion inhibitors is primarily attributed to their ability to adsorb onto a metal's surface, forming a protective barrier that impedes the electrochemical processes of corrosion. This interaction is governed by the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive environment.

The adsorption process can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, facilitating the adsorption of negatively charged ions or the protonated form of the inhibitor. Chemisorption, a stronger form of adsorption, involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond.

Thiadiazole derivatives, including compounds structurally related to this compound, are particularly effective due to the presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) and π-electrons in the aromatic ring. uj.edu.pl These features serve as active centers for adsorption. The nitrogen and sulfur atoms, with their lone pairs of electrons, can readily coordinate with metal atoms. smolecule.commdpi.com For instance, studies on 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) have shown that the adsorption process involves both electrostatic interactions and electron donor-acceptor interactions between the molecule and the metal surface. smolecule.com

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), support these observations. smolecule.com These studies reveal that the high-energy Highest Occupied Molecular Orbital (HOMO) of the inhibitor molecule indicates a strong tendency to donate electrons to the metal's low-energy Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing adsorption and inhibition efficiency. The adsorption of these molecules typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. smolecule.comsmolecule.com This protective film acts as a barrier, blocking the active sites on the metal and preventing contact with the corrosive medium. uj.edu.pl

Electrochemical studies provide quantitative evidence of this inhibition. A study on 3,4-dimethoxy phenyl thiosemicarbazone, a related compound, demonstrated a significant corrosion inhibition efficiency of up to 89% for copper in an acidic medium. uj.edu.pl

Table 1: Corrosion Inhibition Efficiency of Thiadiazole Derivatives

| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method |

|---|---|---|---|---|

| 3,4-dimethoxy phenyl thiosemicarbazone | Copper | 1 M HCl | 89% | Electrochemical |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 94.6% | Electrochemical |

| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Mild Steel | 1.0M H2SO4 | Increases with concentration | Electrochemical |

Supramolecular Assemblies and Aggregation Phenomena

The ability of thiadiazole derivatives to self-assemble into larger, well-ordered supramolecular structures is a key area of research. These assemblies are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific geometry and substituent groups on the thiadiazole ring dictate the pattern and dimensionality of the resulting assembly. researchgate.netarctomsci.com

For example, studies on 6-arylimidazo[2,1-b] uj.edu.plresearchgate.netnih.govthiadiazoles show that molecules can link together via C-H···N hydrogen bonds to form intricate ribbon-like structures. researchgate.netarctomsci.com These ribbons can be further connected into three-dimensional arrays through π-stacking interactions between the aromatic rings. researchgate.net The planarity of the molecular skeleton and the dihedral angles between the ring systems are critical factors in determining the final supramolecular architecture. researchgate.netarctomsci.com

Design of Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is the opposite of the more common aggregation-caused quenching (ACQ). The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule in the aggregated state. This blockage of non-radiative decay pathways allows the excited state to decay via fluorescence, leading to enhanced emission.

Thiadiazole derivatives have been successfully incorporated into AIE-active fluorophores. arctomsci.com Benzothiadiazoles functionalized with groups like tetraphenylethylene—a classic AIE-gen—exhibit significant AIE characteristics. arctomsci.com In dilute solutions, these molecules are free to undergo intramolecular rotations, quenching fluorescence. However, in aggregate form (e.g., in a water/DMF mixture), these motions are restricted, causing a sharp increase in fluorescence intensity. arctomsci.com

The design of such systems often involves creating a propeller-like molecular structure that has freely rotating parts. The introduction of methoxy groups, similar to those in this compound, has been shown to enhance the emission properties in the solid state for other heterocyclic systems, suggesting a pathway for tuning AIE characteristics. Studies on 1,3,4-thiadiazole derivatives have also noted that fluorescence can be enhanced by aggregation-related effects. nih.gov

Table 2: Fluorescence Behavior of AIE-active Thiadiazole Derivatives

| Compound Class | Observation | Mechanism |

|---|---|---|

| Tetraphenylethylene-functionalized benzothiadiazoles | Sharp increase in emission intensity as water fraction increases in DMF solution. arctomsci.com | Restriction of Intramolecular Motion (RIM) |

| 1,3,4-Thiadiazole derivatives | Dual fluorescence effect enhanced by aggregation. nih.gov | Aggregation-Induced Emission (AIE) |

Studies of Molecular Aggregation and Disaggregation Processes

The aggregation and disaggregation of thiadiazole derivatives can be controlled by external stimuli like pH, solvent polarity, and temperature, leading to observable changes in their spectroscopic properties. This behavior is crucial for developing sensors and smart materials. For instance, fluorescence spectroscopy has been used to study the aggregation of 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, where distinct changes in emission spectra at different pH values were linked to molecular aggregation.

Furthermore, the interaction of thiadiazole derivatives with other molecules can induce aggregation or disaggregation, leading to synergistic effects. A notable example is the combination of certain 1,3,4-thiadiazole derivatives with the antibiotic Amphotericin B (AmB). The study revealed that the biophysical mechanism for the observed synergy in antifungal activity is associated with the disaggregation of AmB molecules, which is induced by the thiadiazole derivatives. This disaggregation process enhances the effectiveness of the antibiotic, demonstrating a sophisticated application of controlled molecular aggregation phenomena.

Coordination Chemistry and Ligand Design

3,4-Dimethoxy-1,2,5-thiadiazole as a Ligand in Metal Complexes

While this compound itself is a viable ligand, its coordination chemistry is often explored through its derivatives. The nitrogen and sulfur heteroatoms in the thiadiazole ring possess lone pairs of electrons that can readily coordinate to metal ions. The nature of the substituents at the 3 and 4 positions significantly influences the electronic properties and coordination behavior of the ligand. The methoxy (B1213986) groups in this compound, for instance, are electron-donating, which can affect the electron density on the heterocyclic ring and its interaction with metal centers. The coordination can occur through the nitrogen atoms of the thiadiazole ring. semanticscholar.org

Thiadiazole 1,1-Dioxides as Chelating and Bridging Ligands

A significant advancement in the use of thiadiazole-based ligands has been the development of their 1,1-dioxide derivatives. researchgate.netnih.govmdpi.com The oxidation of the sulfur atom to a sulfonyl group (>SO2) dramatically alters the electronic properties of the heterocyclic ring, making it a strong electron-withdrawing group. researchgate.net This enhances the ability of the molecule to accommodate negative charge, leading to the formation of stable radical anions. researchgate.netnih.govmdpi.com

Design and Synthesis of Dioxothiadiazole-Based Bridging Ligands.researchgate.net

The design of bridging ligands based on the 1,2,5-thiadiazole (B1195012) 1,1-dioxide scaffold has been a key strategy for constructing coordination polymers and multi-metallic complexes. researchgate.net A notable example is the design of a thiadiazole dioxide-type bridging ligand capable of chelating two metal centers in a symmetric fashion. researchgate.netfigshare.com The synthesis of these ligands can be achieved through methods such as the condensation of 1,2-diketones with sulfamide (B24259) or the oxidation of pre-existing 1,2,5-thiadiazole rings. researchgate.netmdpi.com By incorporating coordinating groups onto a dioxothiadiazole backbone, researchers can create ligands with specific bridging capabilities. nih.gov

Formation of Metal Complexes (e.g., Cu(II)-coordination chains, d-block coordination compounds).researchgate.netresearchgate.netepa.gov

The versatile coordination modes of thiadiazole-based ligands, including their dioxide derivatives, have led to the formation of a wide array of metal complexes with d-block elements. researchgate.netresearchgate.netnih.gov These ligands can act as monodentate, bidentate, or bridging ligands, facilitating the construction of discrete polynuclear complexes and extended coordination polymers. researchgate.net

A significant area of research has been the synthesis of copper(II) coordination chains. researchgate.netfigshare.com For instance, a Cu(II) coordination chain has been successfully synthesized using a thiadiazole dioxide bridging ligand. researchgate.netfigshare.com The structural analysis of such chains provides valuable insights into the coordination environment of the metal ions and the bridging mode of the ligand. Other d-block coordination compounds have also been reported, showcasing the ability of these ligands to form stable complexes with various transition metals. researchgate.netnih.gov The coordination often involves the nitrogen atoms of the thiadiazole ring and potentially other donor atoms depending on the ligand design. semanticscholar.org

Table 1: Examples of Metal Complexes with Thiadiazole-Based Ligands

| Complex | Metal Ion | Ligand Type | Structural Feature | Reference |

|---|---|---|---|---|

| {[Cu(L-1)2(NO3)2]·H2O}∞ | Cu(II) | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | 2-D network | epa.gov |

| {[Cu4(L-2)2(OAc)8]·CH3CH2OH}∞ | Cu(II) | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | 1-D neutral coordination chain | epa.gov |

| [Cd2(L-3)3(NO3)4(H2O)2]∞ | Cd(II) | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | Rhombohedral grid structure | epa.gov |

| [Cu2(BPTD)(μ2-Br)2Br2] | Cu(II) | 2,5-bis(2-pyridylthio)thiadiazole | Dinuclear complex | acs.org |

| {CuIICl(td)2[CuIICl(td)]} | Cu(II) | researchgate.netnih.govepa.govthiadiazolo[3,4-f] researchgate.netnih.govphenanthroline 1,1-dioxide | Dimeric complex | nih.govacs.org |

| [CuClII(td·−)(td)]·2MeCN | Cu(II) | researchgate.netnih.govepa.govthiadiazolo[3,4-f] researchgate.netnih.govphenanthroline 1,1-dioxide | Monomeric complex with neutral and radical ligand | nih.govacs.org |

| PPN[CuIICl(td·−)2]·2DMA | Cu(II) | researchgate.netnih.govepa.govthiadiazolo[3,4-f] researchgate.netnih.govphenanthroline 1,1-dioxide | Anionic complex with two radical ligands | nih.govacs.org |

Electronic and Magnetic Properties of Coordination Compounds

The incorporation of redox-active dioxothiadiazole ligands into metal complexes gives rise to fascinating electronic and magnetic properties. researchgate.netnih.gov The ability of these ligands to exist in both neutral and stable radical anion forms is central to these properties. researchgate.net

Exploration of Molecular Magnetism.researchgate.netresearchgate.netepa.gov

The presence of unpaired electrons in the radical anion ligands makes these coordination compounds prime candidates for the exploration of molecular magnetism. researchgate.netnih.govnih.gov The magnetic properties of these materials arise from the magnetic interactions between the paramagnetic metal centers and the radical ligands, as well as between the radical ligands themselves. nih.govacs.org

Research has shown that the magnetic behavior of these complexes can be tuned by controlling the number of radical ligands coordinated to the metal ion. nih.govacs.org For instance, in a series of copper(II) complexes with a dioxothiadiazole-phenanthroline ligand, the magnetic properties were shown to be dependent on whether the ligand was in its neutral or radical anion state. nih.govacs.org When the ligand is neutral, it acts as an "innocent" blocking ligand, but as a radical anion, it dictates the magnetic and electrochemical behavior of the complex. nih.govacs.org These systems offer a platform for studying magnetic coupling and designing new molecule-based magnetic materials. scholaris.ca

Advanced Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Functionality

The inherent stability and reactivity of the 1,2,5-thiadiazole (B1195012) core provide a robust platform for the development of new synthetic methodologies. nih.gov Future research will likely focus on creating a diverse library of 3,4-Dimethoxy-1,2,5-thiadiazole derivatives with tailored functionalities. Key strategies may include:

Site-Selective Functionalization: Developing protocols for the selective modification of the thiadiazole ring or the methoxy (B1213986) groups will be crucial. This could involve the use of advanced catalytic systems to introduce a variety of substituents, thereby fine-tuning the electronic and steric properties of the molecule.

Oxidation of the Sulfur Atom: The oxidation of the sulfur atom in the thiadiazole ring to form N-oxides, S-oxides (oxothiadiazoles), and S,S-dioxides (dioxothiadiazoles) presents a promising avenue for modulating the physicochemical properties of the resulting molecules. nih.gov

"Click" Chemistry Approaches: The integration of "click" chemistry, such as the use of triazolyl bridges, offers an efficient method for linking this compound to other molecular fragments, enabling the rapid assembly of complex architectures. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl and alkyl groups onto the thiadiazole scaffold.

These derivatization strategies will be instrumental in generating novel compounds with enhanced properties for applications in materials science and medicinal chemistry.

In-depth Exploration of Structure-Activity Relationships at the Molecular Level

A fundamental understanding of how molecular structure dictates biological activity or material properties is paramount. For this compound and its derivatives, future research will delve deeper into establishing clear structure-activity relationships (SAR). nih.gov This involves systematically modifying the molecular structure and evaluating the impact on a specific function.

Key areas of investigation will include:

Stereochemistry: For chiral derivatives, elucidating the role of stereoisomerism in receptor binding or material organization is essential.

Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational methods to develop QSAR models that can predict the activity of new derivatives before their synthesis, thereby streamlining the discovery process.

These in-depth SAR studies will provide invaluable insights for the rational design of new this compound-based compounds with optimized performance. researchgate.netresearchgate.net

Advanced Computational Modeling for Predictive Design and Materials Discovery

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a pivotal role in predicting molecular properties and guiding the design of new materials. researchgate.netnih.gov

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: Utilizing DFT to accurately predict electronic structures, molecular geometries, and spectroscopic properties of novel derivatives. researchgate.netnih.gov This can help in understanding the nature of intramolecular and intermolecular interactions.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics and interactions of this compound derivatives with biological targets or within a material matrix.

Predictive Modeling of Material Properties: Developing computational models to predict key material properties such as charge transport characteristics, optical absorption and emission spectra, and thermal stability. nih.gov

These computational approaches will accelerate the discovery and development of new functional materials and biologically active compounds based on the this compound scaffold. nih.govresearchgate.net

Integration into Multifunctional Molecular Systems

The unique properties of the 1,2,5-thiadiazole ring make it an attractive building block for the construction of multifunctional molecular systems. nih.gov Future research will explore the incorporation of this compound into larger, more complex architectures to create materials with novel and enhanced functionalities.

Examples of such systems include:

Donor-Acceptor Dyes: The electron-accepting nature of the thiadiazole ring makes it suitable for creating donor-acceptor dyes for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the thiadiazole ring can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs with interesting magnetic, catalytic, or porous properties. nih.gov

Supramolecular Assemblies: The ability of the thiadiazole ring to participate in non-covalent interactions can be exploited to construct self-assembling supramolecular structures with defined architectures and functions.

The integration of this compound into these multifunctional systems holds great promise for the development of advanced materials with tailored properties.

Design and Investigation of Synergistic Molecular Compositions and Interactions

The concept of synergism, where the combined effect of two or more components is greater than the sum of their individual effects, is a powerful principle in materials science and drug discovery. Future research will focus on designing and investigating synergistic molecular compositions involving this compound.

This will involve:

Hybrid Materials: Creating hybrid materials by combining this compound derivatives with other functional materials, such as nanoparticles or other organic molecules, to achieve synergistic improvements in properties.

Co-crystals: Exploring the formation of co-crystals where this compound interacts with other molecules through non-covalent bonds to create new crystalline solids with unique properties.

Multi-component Reactions: Developing one-pot, multi-component reactions to efficiently synthesize complex molecules that incorporate the this compound scaffold along with other pharmacophores or functional groups. researchgate.net

The investigation of these synergistic compositions and interactions will open up new avenues for the development of high-performance materials and therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3,4-Dimethoxy-1,2,5-thiadiazole, and what are their respective yields and purity considerations?

The synthesis of this compound derivatives often involves cyclization reactions using sulfur-containing reagents. A key method involves reacting substituted glyoximes with sulfur dichloride (SCl₂) in polar solvents like dimethylformamide (DMF) at 25–30°C, yielding thiadiazole cores with ~67% efficiency after column chromatography . Alternative routes include coupling dimethoxyphenyl precursors with thiadiazole intermediates under reflux conditions in ethanol or DMSO, followed by crystallization (e.g., 65% yield for analogous triazole derivatives) . Purity optimization requires solvent selection (e.g., ethanol-water mixtures) and spectroscopic validation (¹H/¹³C NMR) .

Q. What safety precautions are critical when handling this compound during laboratory synthesis?

Due to the compound’s potential toxicity, researchers must:

Q. How can spectroscopic methods (e.g., NMR, IR) be optimized for characterizing this compound derivatives?

- ¹H NMR : Focus on aromatic proton shifts (δ 7.7–8.7 ppm for phenyl groups) and methoxy (-OCH₃) signals near δ 3.8–4.0 ppm .

- IR : Confirm C=N stretches (~1560 cm⁻¹) and N-O bonds (~1370 cm⁻¹ for N-oxides) .

- 13C NMR : Identify thiadiazole ring carbons (δ 160–170 ppm) and methoxy carbons (δ 55–60 ppm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density distribution, HOMO-LUMO gaps, and charge-transfer interactions. For example:

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives across different studies?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on antimicrobial activity using standardized assays .

- Dose-Response Validation : Re-evaluate conflicting data (e.g., IC₅₀ values) under controlled conditions (pH, solvent, cell lines) .

- Meta-Analysis : Cross-reference pharmacological data from patents (e.g., WO2012/118935) with peer-reviewed studies to identify reproducibility issues .

Q. What are the challenges in designing cross-coupling reactions involving this compound, and how can they be mitigated?

- Steric Hindrance : Bulky methoxy groups reduce reactivity in Suzuki couplings. Use Pd catalysts with large ligands (e.g., XPhos) to enhance yields .

- Side Reactions : N-Oxide formation may occur during halogenation. Control reaction time and temperature (e.g., <30°C) to minimize byproducts .

- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) separates thiadiazole products from dimeric disulfides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products